![molecular formula C11H15ClN4 B1492941 2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole CAS No. 2097967-11-6](/img/structure/B1492941.png)
2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole
説明
The compound “2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle . The pyrrole ring is fused with a pyridazine ring, another type of aromatic heterocycle . The presence of these rings suggests that the compound may have significant chemical reactivity and potential applications in various fields.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 3,8-Diazabicyclo [3.2.1]octane (1), 2,5-diazabicyclo [2.2.1]heptane (2), piperazine (3), and homopiperazine (4) derivatives, substituted at one nitrogen atom with the 6-chloro-3-pyridazinyl group while the other nitrogen atom was either unsubstituted or mono- or dimethylated, were synthesized . Another study reported the synthesis of 3-(6-chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone .科学的研究の応用
Medical Therapeutics
Compounds with pyrrole subunits have been found to have diverse applications in therapeutically active compounds, including fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents, and more . Given the structural similarity, “2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole” could potentially be explored for similar therapeutic uses.
Diabetes Management
There is evidence that certain pyridine derivatives can reduce blood glucose levels and may find application in the prevention and treatment of disorders involving elevated plasma blood glucose . This suggests that our compound of interest might be researched for its efficacy in diabetes management.
Photovoltaic Devices
Diketo-pyrrolo-pyrrole (DPP) derivatives have been used as building blocks in photovoltaic devices . The compound could be investigated for its utility in enhancing the efficiency of solar cells or other photovoltaic systems.
Fluorescence Sensing
Mono-alkylated DPPs have been utilized as one- and two-photon fluorescence sensors . “2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole” may serve as a candidate for developing new fluorescence sensors due to its structural features.
Bio-imaging
Two-photon fluorescent dyes with high light and heat stability are valuable for bio-imaging applications . Research could focus on the suitability of this compound as a stable dye for advanced imaging techniques.
Optical Limiting
Compounds with strong two-photon absorption are important for applications requiring optical limiting . The subject compound’s potential for high two-photon absorption could be an area of interest.
Micro-fabrication
The need for materials with strong two-photon excitation fluorescence is critical in 3-D micro-fabrication . This compound’s properties might be harnessed for creating intricate microstructures.
Biological Activity
The pyrrolopyrazine scaffold has been associated with a wide range of biological activities . Investigating “2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole” could uncover new biological interactions and activities.
作用機序
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to interact with various biological targets .
Mode of Action
It’s worth noting that a related pyrazoline derivative was reported as an effective fluorescent sensor for zinc ions , suggesting potential interactions with metal ions.
Biochemical Pathways
Related compounds, such as pyrazoline derivatives, have been reported to have various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Related compounds have been reported to exhibit various biological activities, suggesting that this compound may also have significant effects at the molecular and cellular levels .
Action Environment
It’s worth noting that the properties and activities of similar compounds can be influenced by various environmental factors .
特性
IUPAC Name |
5-(6-chloropyridazin-3-yl)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4/c1-15-4-8-6-16(7-9(8)5-15)11-3-2-10(12)13-14-11/h2-3,8-9H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGZPKPZSOJWPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CN(CC2C1)C3=NN=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



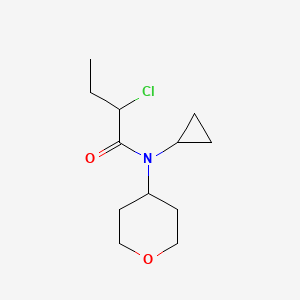

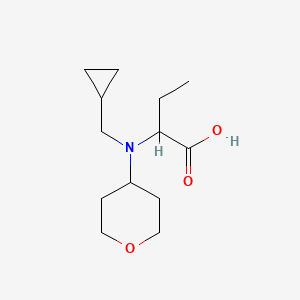

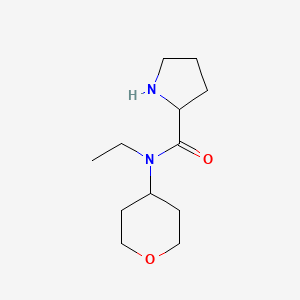

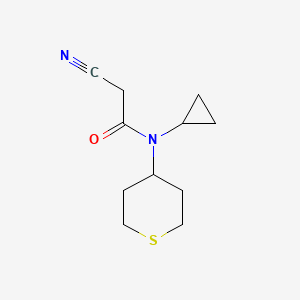
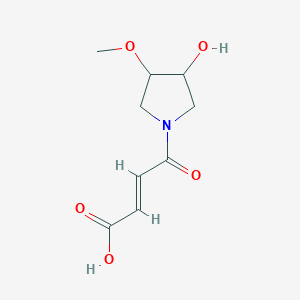
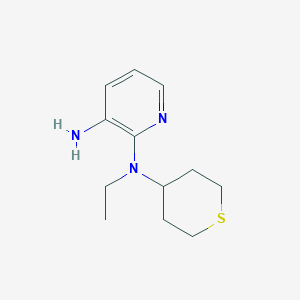

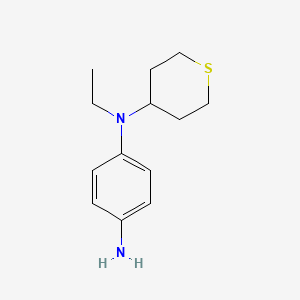
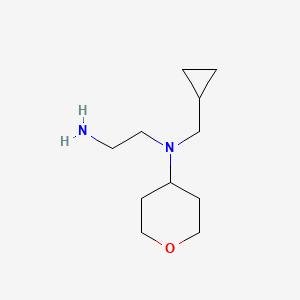
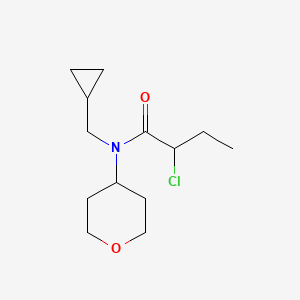
![2-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1492881.png)